2,5-Dioxopyrrolidin-1-yl 2-bromo-6-chlorobenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-bromo-6-chlorobenzoate: is a chemical compound that belongs to the class of pyrrolidinone derivatives This compound is characterized by the presence of a pyrrolidinone ring and a benzoate group substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-bromo-6-chlorobenzoate typically involves the reaction of 2-bromo-6-chlorobenzoic acid with 2,5-dioxopyrrolidin-1-yl in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 2-bromo-6-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzoate group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted benzoates.
Reduction Reactions: Formation of amines or alcohols.
Oxidation Reactions: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-bromo-6-chlorobenzoate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-bromo-6-chlorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 2-bromo-4-chlorobenzoate
- 2,5-Dioxopyrrolidin-1-yl 2-bromo-6-fluorobenzoate
- 2,5-Dioxopyrrolidin-1-yl 2-chloro-6-fluorobenzoate
Comparison: 2,5-Dioxopyrrolidin-1-yl 2-bromo-6-chlorobenzoate is unique due to the specific substitution pattern on the benzoate group. The presence of both bromine and chlorine atoms imparts distinct chemical properties, such as reactivity and binding affinity, compared to similar compounds with different substituents. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-bromo-6-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO4/c12-6-2-1-3-7(13)10(6)11(17)18-14-8(15)4-5-9(14)16/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOPPMGNMXLEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.53 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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